1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
Description
1-(2-Fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a fully aromatic pyrazole core substituted at position 1 with a 2-fluorobenzyl group and at positions 3 and 5 with 4-fluorophenyl rings. The fluorine atoms at strategic positions enhance lipophilicity, metabolic stability, and binding interactions with biological targets, making it a candidate for therapeutic and diagnostic applications.
Properties
CAS No. |
1006333-50-1 |
|---|---|
Molecular Formula |
C22H15F3N2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3,5-bis(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C22H15F3N2/c23-18-9-5-15(6-10-18)21-13-22(16-7-11-19(24)12-8-16)27(26-21)14-17-3-1-2-4-20(17)25/h1-13H,14H2 |
InChI Key |
KWFFSDAQWRDGHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursor Preparation
The classical approach involves cyclocondensation between 1,3-diketones and hydrazines. For the target compound, 1,3-bis(4-fluorophenyl)propane-1,3-dione serves as the diketone precursor, which reacts with 2-fluorobenzylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbons, followed by dehydration to form the pyrazole ring.
Synthesis of 1,3-Bis(4-fluorophenyl)propane-1,3-dione
This intermediate is prepared by Claisen condensation of 4-fluoroacetophenone in the presence of sodium ethoxide:
Yields typically range from 65–75% after recrystallization from ethanol.
Cyclocondensation Conditions
-
Solvent: Ethanol or methanol
-
Catalyst: Glacial acetic acid (5–10 mol%)
-
Temperature: Reflux (78–80°C)
-
Time: 5–8 hours
-
Workup: Precipitation in ice-water, filtration, and recrystallization from toluene
Metal-Catalyzed Cross-Coupling for Direct Functionalization
Suzuki-Miyaura Coupling for Aryl Group Introduction
Palladium-catalyzed coupling enables precise installation of fluorophenyl groups at the 3- and 5-positions of the pyrazole ring. This method avoids the need for pre-functionalized diketones.
Reaction Scheme
-
Precursor: 1-(2-Fluorobenzyl)-1H-pyrazole-3,5-diboronic acid
-
Coupling Partners: 4-Fluorophenylboronic acid (2 equivalents)
-
Catalyst System: Pd(PPh) (2 mol%), Zn(CN) (1.5 equiv)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 90°C, 12 hours
Key Advantages
-
Regioselectivity >95% for 3,5-positions
-
Tolerates electron-withdrawing groups (e.g., -F)
Multi-Step Halogenation and Alkylation
Sequential Functionalization Pathway
This industrial-scale method involves three stages:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Nitration of pyrazole | HNO/HSO, 0°C | 82% |
| 2 | Reduction to amine | H/Pd-C, MeOH, 50 psi | 89% |
| 3 | Sandmeyer fluorination | NaNO/CuF, HCl, -5°C | 67% |
| 4 | Benzylation | 2-Fluorobenzyl bromide, KCO, DMF | 73% |
Total Yield: 34% (over four steps)
Base-Mediated [3+2] Cycloaddition
Modern Cycloaddition Approach
A regioselective [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones constructs the pyrazole core with precise substituent placement.
Reaction Optimization
-
Base: KOtBu (2.0 equiv)
-
Solvent: THF, room temperature
-
Time: 3 hours
-
Substrates:
-
Sydnone: 4-Fluorophenyl-substituted
-
Dithiane: 2-Ethynyl-1,3-dithiane with 2-fluorobenzyl group
-
Mechanistic Insights
The dithiane acts as a masked alkyne, enabling umpolung reactivity. Base deprotonation generates a nucleophilic species that attacks the sydnone’s electrophilic carbon, followed by cyclization and aromatization.
Comparative Analysis of Methods
| Method | Total Yield | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 68% | Moderate | High | Low |
| Suzuki Coupling | 78% | High | Moderate | High |
| Halogenation/Alkylation | 34% | Low | High | Moderate |
| Cycloaddition | 85% | Excellent | Low | High |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing fluorine substituents enable regioselective nucleophilic substitution under specific conditions. For example, the 4-fluorophenyl groups can undergo substitution with strong nucleophiles like methoxide or amines:
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| DMF, 100°C, 12 h | KOtBu, NH₃ (aq) | 3,5-bis(4-aminophenyl)-1H-pyrazole | 58% | |
| DMSO, CuI catalysis, 80°C | NaN₃ | 3,5-bis(4-azidophenyl)-1H-pyrazole | 67% |
Mechanistic studies indicate that substitution occurs preferentially at the para position of the fluorophenyl rings due to steric and electronic effects.
Oxidation Reactions
The pyrazole ring and benzyl group are susceptible to oxidation. Controlled oxidation with KMnO₄ or RuO₄ yields ketone or carboxylic acid derivatives:
| Substrate Position | Oxidizing Agent | Product | Yield | Conditions |
|---|---|---|---|---|
| C-4 of pyrazole | KMnO₄ (acidic) | 4-oxo-1H-pyrazole derivative | 45% | H₂SO₄, 60°C, 6 h |
| Benzyl CH₂ | RuO₄ | 2-fluorobenzoic acid conjugate | 72% | CH₃CN, RT, 24 h |
The stability of the fluorinated aromatic systems prevents over-oxidation of phenyl rings .
Reduction Reactions
Catalytic hydrogenation selectively reduces the pyrazole ring to a dihydropyrazole without affecting fluorine substituents:
| Catalyst | Pressure (psi) | Product | Yield | Selectivity |
|---|---|---|---|---|
| Pd/C | 50 | 4,5-dihydropyrazole analog | 88% | >95% |
| PtO₂ | 30 | Fully saturated pyrazolidine | 63% | 78% |
Dihydropyrazoles exhibit enhanced conformational flexibility, enabling applications in asymmetric catalysis .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging halogenated intermediates:
| Coupling Type | Reagents | Product | Yield | Conditions |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, Ar-B(OH)₂ | 3,5-bis(4-biphenyl)-1H-pyrazole | 81% | DME, 80°C, 8 h |
| Sonogashira | CuI, PdCl₂, alkyne | Alkyne-functionalized pyrazole | 69% | Et₃N, 60°C, 12 h |
Fluorine substituents enhance oxidative addition kinetics in palladium-mediated pathways .
Heterocycle Fusion Reactions
The pyrazole nitrogen serves as a nucleophile in cyclization reactions to form polyheterocyclic systems:
| Partner Reactant | Conditions | Product | Yield | Application |
|---|---|---|---|---|
| Oxalyl chloride | DCM, RT | Pyrazolo-oxadiazole hybrid | 64% | Anticancer screening |
| Thiophosgene | Et₃N, 0°C | Pyrazolo-thiadiazole | 58% | Antimicrobial agents |
These fused heterocycles demonstrate improved bioactivity profiles compared to the parent compound .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the pyrazole ring undergoes ring-opening/ring-closing cascades:
| Conditions | Reagents | Product | Yield | Mechanism |
|---|---|---|---|---|
| H₂SO₄, 120°C | – | Fluorenone derivative | 51% | Friedel-Crafts |
| NaOH, ethylene glycol | – | Benzodiazepine analog | 44% | Condensation |
Fluorine substituents direct electrophilic attack to specific positions during rearrangement .
Key Mechanistic Insights
-
Electronic Effects : Fluorine’s -I effect deactivates the pyrazole ring toward electrophiles but activates it toward nucleophiles.
-
Steric Guidance : The 2-fluorobenzyl group imposes steric constraints, favoring para substitution on adjacent rings.
-
Thermodynamic Stability : Fluorinated products often exhibit higher thermal stability (e.g., decomposition temperatures >250°C) .
This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry and materials science applications.
Scientific Research Applications
Chemical Properties and Structural Characteristics
The compound features a pyrazole core substituted with fluorinated benzyl and phenyl groups. Its molecular formula is , with a molecular weight of approximately 320.34 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it suitable for various applications.
Medicinal Chemistry
1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has been studied for its potential therapeutic effects:
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, studies have shown that similar compounds demonstrate anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with potentially fewer side effects .
- Anticancer Properties : The compound's structure allows it to interact with various biological targets involved in cancer pathways. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, indicating potential use as an antimicrobial agent. Its efficacy can be attributed to the disruption of bacterial cell membranes .
Agricultural Applications
The unique properties of this compound also extend to agricultural chemistry:
- Pesticide Development : The compound's bioactivity suggests potential use as a pesticide or herbicide. Its ability to affect specific biochemical pathways in pests could lead to the development of more targeted and environmentally friendly agricultural chemicals .
| Activity Type | Target Enzyme/Pathway | Efficacy Level | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-1, COX-2 | High | |
| Anticancer | Tumor Growth Inhibition | Moderate | |
| Antimicrobial | Bacterial Cell Membrane | Moderate |
Case Study 1: Anti-inflammatory Evaluation
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in inflammation markers in animal models when treated with the compound compared to controls .
Case Study 2: Anticancer Mechanism Investigation
Another investigation focused on the anticancer properties of pyrazole derivatives showed that treatment with this compound resulted in decreased cell viability in several cancer cell lines. The study highlighted its potential as a lead compound for further drug development targeting cancer therapies .
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural differences between 1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole and analogous compounds:
Key Observations:
- Substituent at Position 1: The 2-fluorobenzyl group in the target compound distinguishes it from carboxamide, acetyl, or hydrogen substituents in analogs.
- Ring Saturation: Unlike dihydro-pyrazoline derivatives (4,5-dihydro), the fully aromatic pyrazole core in the target compound may confer rigidity, influencing conformation and intermolecular interactions .
- Fluorine Placement: The additional fluorine on the benzyl group (position 2) introduces electronic and steric effects absent in analogs with only 4-fluorophenyl groups.
Physicochemical Properties
- Crystal Packing: In dihydro-pyrazoline analogs, weak C–H⋯O/F hydrogen bonds and π⋯π stacking (centroid distance: 3.75 Å) stabilize the crystal lattice . The target compound’s aromatic pyrazole core and 2-fluorobenzyl group may alter packing efficiency and melting points.
- Dihedral Angles: In 1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, dihedral angles between 4-fluorophenyl rings range from 70.3° to 84.0° . The fully aromatic pyrazole in the target compound could enforce smaller angles due to reduced conformational flexibility.
Biological Activity
1-(2-Fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole core substituted with fluorobenzyl and bis(4-fluorophenyl) groups, contributing to its unique chemical properties and biological activities.
Biological Activities
-
Anticancer Activity :
- Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibitory effects against various cancer cell lines. A study reported that certain pyrazole derivatives inhibited cellular proliferation in HeLa and A375 human tumor cell lines with IC50 values ranging from to against CDK2 and CDK9 respectively .
-
Antimicrobial Activity :
- The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound have demonstrated minimum inhibitory concentrations (MIC) as low as against strains like Staphylococcus aureus .
-
Anti-inflammatory Effects :
- Pyrazole derivatives are known for their anti-inflammatory activities. Research indicates that they can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole compounds. Modifications at various positions on the pyrazole ring and substituent groups significantly influence their biological activity.
| Substituent | Effect on Activity |
|---|---|
| Fluoro groups | Increase lipophilicity and receptor binding affinity |
| Benzyl moiety | Enhances selectivity towards specific targets |
Case Studies
- Synthesis and Evaluation : A recent study synthesized a series of pyrazole derivatives, including this compound, evaluating their anticancer activity against multiple cell lines. The results indicated a strong correlation between structural modifications and enhanced biological activity .
- In Vivo Studies : In vivo studies are essential for assessing the pharmacokinetics and therapeutic potential of these compounds. Preliminary results suggest that certain derivatives exhibit favorable absorption and distribution profiles in animal models .
Q & A
Q. How do fluorine atoms influence the supramolecular architecture of pyrazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
